Chalcone, 3,3'-dimethoxy-

Übersicht

Beschreibung

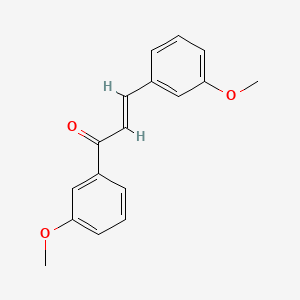

Chalcone, 3,3’-dimethoxy- is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .

Wirkmechanismus

Target of Action

Chalcones, including 3,3’-dimethoxy-, are known for their wide spectrum of biological activities . They are key precursors for flavonoid and isoflavonoid syntheses . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties . The primary targets of chalcones are often enzymes involved in these biological processes . For instance, chalcones have been found to target glycogen synthase kinase 3 beta (GSK3β), a protein involved in various cellular processes including cell division and apoptosis .

Mode of Action

The mode of action of chalcones is attributed to their unique structural features. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This structure allows chalcones to interact with their targets in a specific manner. For example, chalcones can inhibit GSK3β, leading to changes in cell division and apoptosis processes . The exact interaction between 3,3’-dimethoxy- chalcone and its targets is still under investigation.

Biochemical Pathways

Chalcones affect various biochemical pathways due to their wide range of biological activities . They are involved in the flavonoid biosynthetic pathway as key precursors . In addition, they can influence other pathways through their interaction with enzymes like GSK3β

Result of Action

The result of chalcone action can be seen in their various biological activities. For instance, chalcones have been reported to exhibit anticancer properties by inhibiting cell division and promoting apoptosis . They also show anti-inflammatory, antimicrobial, and antiviral activities . The specific molecular and cellular effects of 3,3’-dimethoxy- chalcone are subject to ongoing research.

Biochemische Analyse

Biochemical Properties

Chalcone, 3,3’-Dimethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, studies have shown that a chalcone derivative, (2 E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one, plays a crucial role in blocking the G2/M phase in human leukemia cell lines .

Cellular Effects

Chalcone, 3,3’-Dimethoxy- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block the G2/M phase in human leukemia cell lines, thereby influencing cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of Chalcone, 3,3’-Dimethoxy- involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Chalcone, 3,3’-Dimethoxy- is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Chalcone, 3,3’-dimethoxy- can be synthesized through various methods, including the Claisen-Schmidt condensation and aldol condensation. In the Claisen-Schmidt condensation, an aromatic aldehyde reacts with an aromatic ketone in the presence of a base, such as sodium hydroxide, to form the chalcone. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature .

Industrial production methods often involve solvent-free and eco-friendly approaches. For example, chalcones can be synthesized by grinding a mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar. This method is advantageous as it is facile, solvent-free, and environmentally friendly .

Analyse Chemischer Reaktionen

Chalcone, 3,3’-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Chalcones can be oxidized to flavones using reagents like iodine in dimethyl sulfoxide.

Reduction: Chalcones can be reduced to dihydrochalcones using hydrogenation or other reducing agents.

Cyclization: Chalcones can cyclize to form flavanones when treated with acids like hydrobromic acid in glacial acetic acid.

Major products formed from these reactions include flavones, dihydrochalcones, and flavanones, which have significant biological activities.

Wissenschaftliche Forschungsanwendungen

Chalcone, 3,3’-dimethoxy- has numerous scientific research applications due to its diverse biological activities. It is used in:

Chemistry: As a precursor for synthesizing various flavonoids and isoflavonoids.

Biology: For studying its effects on different biological pathways and its potential as a therapeutic agent.

Medicine: As a lead compound for developing drugs with anticancer, anti-inflammatory, and antimicrobial properties.

Industry: In the development of agrochemicals, photoinitiators for 3D printing, and other industrial applications

Vergleich Mit ähnlichen Verbindungen

Chalcone, 3,3’-dimethoxy- can be compared with other chalcone derivatives, such as dinitro pyrazoline. Both compounds exhibit significant biological activities, but their chemical structures and properties differ. For example, the intramolecular charge-transfer properties in chalcones impact their HOMO-LUMO energy gaps, which are different from those in pyrazolines .

Similar compounds include:

- Azachalcones

- Isoxazoles

- Pyrazoles

- Indole-grounded chalcones

These compounds share the chalcone core structure but differ in their substituents and biological activities.

Eigenschaften

IUPAC Name |

(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYKLHBQWLEZOH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72129-75-0 | |

| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.